6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14990711
InChI: InChI=1S/C21H26N4O2/c1-13(2)18-12-17(19-14(3)24-25(4)20(19)23-18)21(26)22-11-10-15-6-8-16(27-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3,(H,22,26)
SMILES:
Molecular Formula: C21H26N4O2
Molecular Weight: 366.5 g/mol

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC14990711

Molecular Formula: C21H26N4O2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C21H26N4O2
Molecular Weight 366.5 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C21H26N4O2/c1-13(2)18-12-17(19-14(3)24-25(4)20(19)23-18)21(26)22-11-10-15-6-8-16(27-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3,(H,22,26)
Standard InChI Key NZSKPADCDUCNGH-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC=C(C=C3)OC)C

Introduction

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines typically involves the condensation of preformed pyrazoles or pyridines with appropriate reagents. This approach allows for the introduction of various substituents, enabling the creation of compounds with tailored properties . For example, the use of methylamine in nucleophilic substitution reactions can lead to the formation of amino-substituted derivatives, which are valuable precursors for further functionalization .

Biological Activities

Pyrazolo[3,4-b]pyridines have been explored for their potential in biomedical applications, including as tyrosine kinase inhibitors (TKIs) and anti-tumor agents . The substitution patterns on these compounds can significantly affect their biological activity, making them promising candidates for drug development .

Potential Applications

Given the broad range of biological activities exhibited by pyrazolo[3,4-b]pyridines, these compounds have potential applications in various therapeutic areas. Their ability to act as inhibitors of specific enzymes or receptors makes them attractive for the treatment of diseases such as cancer .

Data and Research Findings

While specific data on 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is not available, the following table summarizes general information about pyrazolo[3,4-b]pyridines:

PropertyDescription
Tautomeric Forms1H- and 2H-isomers
Synthetic MethodsCondensation of preformed pyrazoles or pyridines
Biological ActivitiesAnti-tumor efficacy, tyrosine kinase inhibition
Potential ApplicationsCancer treatment, enzyme inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator